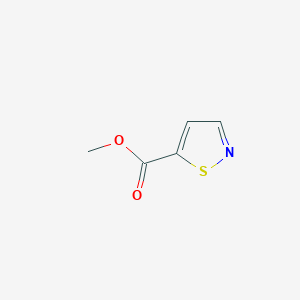

Isothiazole-5-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 1,2-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-8-5(7)4-2-3-6-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHOXOITNPIETO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625234 | |

| Record name | Methyl 1,2-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15901-66-3 | |

| Record name | Methyl 1,2-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15901-66-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Isothiazole-5-carboxylic acid methyl ester

This guide provides a comprehensive overview of the synthesis and detailed characterization of isothiazole-5-carboxylic acid methyl ester, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The isothiazole ring is a key pharmacophore found in various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and robust protocols.

Strategic Approaches to Isothiazole Ring Synthesis

The construction of the isothiazole ring is a cornerstone of synthetic organic chemistry, with several established strategies. These can be broadly classified based on the bond disconnections in a retrosynthetic analysis.[2] Key approaches include:

-

[4+1] Annulation: This method involves the reaction of a four-atom component with a one-atom component that provides the sulfur or nitrogen atom. A notable example is the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides and ammonium acetate, which proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade.[3]

-

[3+2] Cycloaddition: This approach combines a three-atom fragment with a two-atom fragment. [2+3] Cycloaddition reactions are also a viable route.[4]

-

Intramolecular Cyclization: Precursors containing all the necessary atoms are cyclized to form the isothiazole ring.

-

Rearrangement of Other Heterocycles: Isothiazoles can be synthesized through the transformation of other heterocyclic systems, such as 1,2,3-dithiazoles.[1]

For the synthesis of this compound, a particularly effective strategy involves the esterification of the corresponding carboxylic acid, which can be accessed through various synthetic routes.

Synthesis of this compound via Esterification

A reliable and straightforward method for preparing this compound is the esterification of isothiazole-5-carboxylic acid. This can be achieved under various conditions, with the choice of method often depending on the scale of the reaction and the sensitivity of the starting material.[5]

Fischer esterification is a classic and widely used method that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[6]

Reaction Scheme:

Caption: Workflow for the synthesis and characterization of this compound.

Comprehensive Characterization of this compound

Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

-

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their chemical environments. For this compound, one would expect to see signals corresponding to the protons on the isothiazole ring and the methyl group of the ester. The chemical shifts and coupling patterns are characteristic of the molecule's structure.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment. For instance, the carbonyl carbon of the ester group will appear at a characteristic downfield shift.

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.0-9.0 | Singlet | Isothiazole ring proton |

| ¹H | ~3.9 | Singlet | -OCH₃ |

| ¹³C | ~160-170 | - | C=O (ester) |

| ¹³C | ~120-160 | - | Isothiazole ring carbons |

| ¹³C | ~52 | - | -OCH₃ |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern on the isothiazole ring.

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structure elucidation. For this compound (C₅H₅NO₂S, Molecular Weight: 159.17 g/mol ), the mass spectrum should show a molecular ion peak (M⁺) at m/z 159.

IR spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1720-1740 | Strong | C=O stretch (ester) |

| ~1200-1300 | Strong | C-O stretch (ester) |

| ~1400-1600 | Medium | C=C and C=N stretching (isothiazole ring) |

| ~2950-3000 | Medium | C-H stretch (methyl group) |

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₅H₅NO₂S.

Table 3: Theoretical Elemental Composition of C₅H₅NO₂S

| Element | Percentage (%) |

| Carbon (C) | 37.72 |

| Hydrogen (H) | 3.17 |

| Nitrogen (N) | 8.80 |

Conclusion

This technical guide has outlined robust and reliable methods for the synthesis of this compound, a valuable building block in chemical and pharmaceutical research. The provided protocols, grounded in established chemical principles, offer researchers a practical approach to obtaining this compound. Furthermore, the detailed characterization techniques described, including NMR, MS, IR, and elemental analysis, form a self-validating system to ensure the identity, purity, and structural integrity of the synthesized product. Adherence to these methodologies will enable the consistent and successful preparation and validation of this compound for its diverse applications.

References

- 1. mdpi.com [mdpi.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Isothiazole synthesis [organic-chemistry.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Isothiazole-5-Carboxylic Acid Methyl Ester: A Core Scaffold for Biological Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Isothiazole-5-carboxylic acid methyl ester, a key heterocyclic compound, stands as a pivotal synthetic intermediate in the discovery of novel therapeutic and agrochemical agents. While direct biological data on this specific ester is limited, the isothiazole core is a well-established pharmacophore, integral to a multitude of biologically active molecules. This guide provides a comprehensive analysis of the known biological activities associated with the isothiazole-5-carboxylic acid scaffold, explores the role of the methyl ester as a crucial building block in synthetic chemistry, and outlines robust experimental protocols for the evaluation of its derivatives. By synthesizing data from closely related analogues, this document offers a predictive framework for its biological potential and provides a roadmap for future research and development.

The Isothiazole Nucleus: A Privileged Scaffold in Bioactive Compound Design

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in medicinal and agricultural chemistry.[1] Its unique electronic properties, including the electronegativity of the heteroatoms and its aromatic character, allow it to serve as a versatile scaffold for designing molecules with a broad spectrum of biological activities.[1] Derivatives of isothiazole have been successfully developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and fungicidal agents.[2][3][4] The stability of the isothiazole ring and its capacity to engage in various intermolecular interactions make it an attractive core for drug design.[1]

Biological Landscape of Isothiazole-5-Carboxylic Acid Derivatives

While this compound (CAS 15901-66-3) is primarily utilized as a synthetic intermediate, its parent acid and other derivatives have demonstrated notable biological effects.[5] Isothiazole-5-carboxylic acid itself is reported to have anti-infective and antiallergic properties.[6] The derivatization of the carboxylic acid functional group, either as esters or amides, has led to compounds with a range of pharmacological activities.

Antifungal and Plant Health Applications

A significant area of application for isothiazole derivatives is in agriculture as fungicides. For instance, novel isothiazole-thiazole derivatives synthesized from precursors like 3,4-dichloroisothiazole-5-carboxylic acid have shown potent fungicidal activity against oomycetes such as Pseudoperonospora cubensis and Phytophthora infestans.[7] These compounds can also induce systemic acquired resistance (SAR) in plants, enhancing their natural defenses against pathogens.[7] The commercial fungicide Isotianil (3,4-dichloroisothiazole-5-carboxylic acid 2-cyanoanilide) is a prominent example of the agricultural importance of this class of compounds.[1]

Anti-inflammatory and Antiviral Properties

Research into amide and ester derivatives of substituted isothiazole carboxylic acids has revealed significant anti-inflammatory activity.[8] Furthermore, the isothiazole nucleus is a component of antiviral drugs like Denotivir.[8] This highlights the potential for isothiazole-5-carboxylic acid esters to serve as scaffolds for the development of new anti-inflammatory and antiviral agents.

Anticancer Activity

Derivatives of 5-hydrazino-3-methylisothiazole-4-carboxylic acid have shown high selectivity and proliferation inhibition against leukemia and colon cancer cell lines.[4] This demonstrates the potential of substituted isothiazoles in oncology drug discovery.

This compound as a Key Synthetic Intermediate

The primary role of this compound in the current research landscape is that of a versatile building block for the synthesis of more complex and potent molecules. Its ester functionality allows for straightforward modification into amides, hydrazides, or other esters, providing a gateway to a diverse chemical space.

Below is a generalized workflow illustrating the synthetic utility of this compound.

Caption: Synthetic pathways from this compound.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of novel derivatives synthesized from this compound, a systematic screening process is essential. The following protocols are foundational for assessing antimicrobial and cytotoxic activities.

Protocol: In Vitro Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of novel isothiazole derivatives using the broth microdilution method.

1. Preparation of Test Compounds: a. Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. b. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

2. Preparation of Microbial Inoculum: a. Culture the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight on appropriate agar plates. b. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. c. Dilute the suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Incubation: a. Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. b. Include positive controls (microorganism in broth without compound) and negative controls (broth only). c. Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

4. Determination of MIC: a. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of isothiazole derivatives on human cancer cell lines.

1. Cell Culture and Seeding: a. Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate medium supplemented with fetal bovine serum. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment: a. Prepare serial dilutions of the test compounds in the cell culture medium. b. Replace the medium in the wells with the medium containing the test compounds at various concentrations. c. Incubate the cells for 48-72 hours.

3. MTT Assay: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. b. Remove the MTT solution and add DMSO to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability relative to untreated control cells. b. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Predicted Biological Activity Profile and Future Directions

Based on the extensive research into isothiazole derivatives, it is plausible to predict that novel compounds derived from this compound could exhibit a range of biological activities.

Table 1: Predicted Biological Activities of this compound Derivatives

| Derivative Class | Predicted Biological Activity | Rationale | Key References |

| Amides | Antifungal, Herbicidal, Anti-inflammatory | The amide linkage is common in many bioactive isothiazoles, including commercial fungicides and compounds with demonstrated anti-inflammatory effects. | [1][7][8] |

| Hydrazones | Anticancer, Antimicrobial | Hydrazone derivatives of heterocyclic compounds are well-known for their broad-spectrum biological activities. | [4] |

| Thiazole-coupled derivatives | Potent Fungicidal, Systemic Acquired Resistance Induction | Combination of two bioactive heterocycles often leads to synergistic or enhanced activity. | [7] |

Future research should focus on:

-

Broad-Spectrum Biological Screening: Subjecting this compound and its simple derivatives to a wide array of biological assays to identify initial hits.

-

Combinatorial Chemistry: Utilizing the ester as a scaffold to generate a library of diverse derivatives for high-throughput screening.

-

Mechanism of Action Studies: For any identified active compounds, elucidating their molecular targets and mechanisms of action is crucial for further development.

The following diagram outlines a proposed workflow for the discovery of novel bioactive agents starting from this compound.

Caption: Drug discovery workflow for this compound.

Conclusion

This compound is a compound of significant interest not for its intrinsic biological activity, which remains to be fully elucidated, but for its immense potential as a foundational element in the synthesis of novel, biologically active molecules. The rich history of the isothiazole scaffold in successful drug and agrochemical development provides a strong impetus for the continued exploration of derivatives from this versatile intermediate. The experimental frameworks and predictive insights provided in this guide are intended to empower researchers to unlock the full potential of this promising chemical entity.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 15901-66-3 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Synthesis of Isothiazole-5-Carboxylic Acid Methyl Ester Derivatives: Strategies, Mechanisms, and Protocols

Abstract

The isothiazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives demonstrating a vast spectrum of biological activities, including fungicidal, anti-cancer, and anti-inflammatory properties.[1][2][3] The isothiazole-5-carboxylic acid methyl ester scaffold, in particular, serves as a highly versatile intermediate, providing a reactive handle for extensive functionalization in drug discovery and development programs. This technical guide offers an in-depth exploration of the principal synthetic strategies for constructing this valuable heterocyclic system. We will dissect key ring-forming reactions, including intramolecular cyclizations, [4+1] and [3+2] heterocyclization strategies, and direct synthesis from enamine precursors. The discussion emphasizes the mechanistic rationale behind these transformations, providing field-proven insights into experimental design and optimization. Detailed, step-by-step protocols for representative syntheses are provided, alongside a critical analysis of their advantages and limitations. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of isothiazole chemistry.

Introduction: The Strategic Importance of the Isothiazole-5-Carboxylate Scaffold

Isothiazoles, or 1,2-thiazoles, are five-membered aromatic heterocycles containing adjacent nitrogen and sulfur atoms. This arrangement imparts unique electronic properties and a rigid conformational framework, making them privileged structures in the design of bioactive molecules.[2][4] The incorporation of a methyl carboxylate group at the C5 position significantly enhances the synthetic utility of the isothiazole ring. This ester moiety is not merely a substituent; it is a strategic gateway for molecular elaboration through:

-

Amide Bond Formation: Hydrolysis to the corresponding carboxylic acid allows for coupling with a diverse array of amines to generate amides, a fundamental linkage in many pharmaceuticals.

-

Reduction: The ester can be reduced to a primary alcohol, opening pathways for etherification or further oxidation.

-

Carbon-Carbon Bond Formation: The ester can be converted into other functional groups suitable for cross-coupling reactions.

Despite their importance, the synthesis of specifically substituted isothiazoles can be challenging, often requiring careful control of regioselectivity and reaction conditions to avoid unwanted side products.[4] This guide aims to demystify these challenges by presenting robust and well-vetted synthetic methodologies.

Core Synthetic Strategies for Ring Construction

The formation of the isothiazole ring can be approached from several retrosynthetic perspectives.[1][3] The most effective strategies involve the formation of the critical S-N bond or the assembly of the ring from smaller fragments.

Strategy I: Intramolecular Oxidative Cyclization

One of the most direct methods for forming the isothiazole ring is through the intramolecular cyclization of a linear precursor containing the S-C-C-C-N fragment. This is typically achieved by the oxidative formation of the S-N bond.

Mechanistic Rationale: The process begins with a 3-aminopropenethione or a related β-enaminothione derivative. These precursors possess the requisite atoms in the correct sequence. An oxidizing agent facilitates the removal of two hydrogen atoms, one from the amine and one from the thiol (or its tautomeric thione form), leading to the formation of the thermodynamically stable aromatic isothiazole ring.

The choice of oxidizing agent is critical and dictates the reaction conditions. Common oxidants include iodine, bromine, or chromium trioxide.[1][5] Iodine is often preferred for its mildness and high efficiency.

Caption: Oxidative S-N bond formation workflow.

Experimental Protocol: Synthesis of a Substituted Isothiazole via Iodine-Mediated Cyclization

-

Preparation of Precursor: Dissolve the appropriate β-enaminothione (1.0 eq) in a suitable solvent such as ethanol or dichloromethane (0.1 M concentration).

-

Oxidation: To the stirred solution, add a solution of iodine (1.1 eq) in the same solvent dropwise at room temperature. The reaction is often accompanied by the disappearance of the dark iodine color.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up: Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the solution becomes colorless.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired isothiazole derivative.

Field Insights:

-

Causality: The success of this reaction hinges on the stability of the enaminothione precursor and its favorable conformation for cyclization. Electron-donating groups on the enamine nitrogen can accelerate the reaction.

-

Trustworthiness: This method is highly reliable for a wide range of substrates. The protocol is self-validating through the clear color change upon quenching and the straightforward purification. Expected yields typically range from 60-90%.

Strategy II: [4+1] Annulation

This powerful strategy involves constructing the isothiazole ring from a four-atom component and a single-atom component, typically the nitrogen atom. This approach is particularly effective for synthesizing 3,5-disubstituted isothiazoles.

Mechanistic Rationale: The reaction utilizes a β-ketodithioester or β-ketothioamide as the four-atom (S-C-C-C) synthon and an ammonia source, such as ammonium acetate (NH₄OAc), as the one-atom (N) synthon.[6] The mechanism proceeds through a cascade of reactions:

-

Imine Formation: The ammonium source provides ammonia, which condenses with the ketone carbonyl to form an enamine intermediate.

-

Intramolecular Cyclization: The nitrogen of the enamine attacks the electrophilic carbon of the thioester or thioamide.

-

Oxidation: The resulting dihydroisothiazole intermediate is then oxidized to the aromatic isothiazole. This oxidation is often accomplished by aerial oxygen, making it an environmentally benign process.[6]

Caption: The [4+1] annulation cascade pathway.

Experimental Protocol: Metal-Free Synthesis of a 3,5-Disubstituted Isothiazole [6]

-

Reaction Setup: In a round-bottom flask, combine the β-ketodithioester (1.0 eq) and ammonium acetate (2.0-3.0 eq) in a suitable solvent like ethanol or DMF.

-

Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and stir vigorously. The reaction is open to the air to facilitate aerial oxidation.

-

Monitoring: Monitor the reaction by TLC. Reaction times can vary from 4 to 12 hours depending on the substrate.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate may form, which can be collected by filtration.

-

Extraction: If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by silica gel chromatography to yield the target isothiazole.

Field Insights:

-

Causality: This method's efficiency is derived from its "carbon-economic" nature, where all atoms from the key synthons are incorporated into the final product.[6] The use of NH₄OAc as both the nitrogen source and a mild catalyst for the initial condensation is a key advantage.

-

Trustworthiness: This protocol is robust and avoids the use of expensive or toxic metal catalysts. Yields are generally good to excellent. The self-validating aspect comes from the clear consumption of starting materials and the formation of a single major product observable by TLC.

Strategy III: Synthesis from Enamines and Dithiazolium Salts

A highly efficient and regioselective route to isothiazole-5-carboxylates involves the reaction of primary enamines with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt).

Mechanistic Rationale: This reaction provides direct access to highly functionalized isothiazoles. For instance, reacting methyl 3-aminocrotonate with Appel's salt yields methyl 5-cyano-3-methylisothiazole-4-carboxylate in high yield.[7][8] The enamine acts as the C-C-N unit, which attacks the dithiazolium salt. A subsequent rearrangement and elimination cascade leads to the formation of the stable isothiazole ring. While the exact mechanism is complex, it involves the cleavage of the S-S bond in the salt and the formation of new C-S and N-S bonds.

Experimental Protocol: Synthesis of Methyl 5-cyano-3-methylisothiazole-4-carboxylate [7]

-

Reaction Setup: To a stirred solution of methyl 3-aminocrotonate (1.0 eq) in anhydrous dichloromethane at 0 °C, add 4,5-dichloro-1,2,3-dithiazolium chloride (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Follow the reaction progress by TLC analysis.

-

Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the desired product.

Field Insights:

-

Causality: The high electrophilicity of the dithiazolium salt drives the initial reaction with the nucleophilic enamine. The specific substitution pattern of the final product is a direct consequence of the rearrangement pathway.

-

Trustworthiness: This method is highly reproducible and provides a direct route to densely functionalized isothiazole-5-carboxylates. The protocol is validated by the high yields and clean reaction profiles often observed.

Post-Cyclization Derivatization

The methyl ester at the C5 position is a key functional handle for further diversification.

Caption: Key derivatization pathways from the C5-methyl ester.

Protocol: Saponification and Amide Coupling [9]

-

Saponification: Dissolve the this compound (1.0 eq) in a 3:1 mixture of THF/water. Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours until TLC indicates complete conversion.

-

Acidification: Acidify the mixture to pH ~3 with 1M HCl.

-

Extraction: Extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude carboxylic acid, which is often used without further purification.

-

Amide Coupling: Dissolve the crude acid (1.0 eq), desired amine (1.1 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous DMF. Cool to 0 °C.

-

Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir overnight.

-

Work-up and Purification: Dilute with water and extract with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃, water, and brine. Dry, concentrate, and purify by column chromatography to obtain the final amide.

Summary of Synthetic Methods and Data

The following table summarizes the key features of the discussed synthetic strategies.

| Strategy | Key Reagents | Bonds Formed | Key Advantages | Typical Yields |

| Intramolecular Cyclization | β-Enaminothione, Iodine | S-N | Direct, high atom economy, mild conditions. | 60-90% |

| [4+1] Annulation | β-Ketodithioester, NH₄OAc | C-N, S-N | Metal-free, uses aerial oxidation, carbon-economic.[6] | 70-95% |

| From Enamines | Enamine, Dithiazolium Salt | C-S, N-S | High regioselectivity, direct access to functionalized products.[7] | 75-85% |

Expected Spectroscopic Data for this compound:

-

¹H NMR: The proton on the isothiazole ring (at C4) typically appears as a singlet in the aromatic region (δ 8.0-8.5 ppm). The methyl ester protons will appear as a singlet around δ 3.9-4.1 ppm.

-

¹³C NMR: The ester carbonyl carbon is expected around δ 160-165 ppm. The aromatic carbons of the isothiazole ring will appear between δ 120-160 ppm.

-

IR Spectroscopy: A strong absorption band for the C=O stretch of the ester will be present around 1720-1740 cm⁻¹.

Conclusion and Future Outlook

The synthesis of this compound derivatives is achievable through several robust and high-yielding methodologies. Strategies based on intramolecular oxidative cyclization, [4+1] annulation, and direct synthesis from enamines offer complementary approaches that can be tailored to the specific substitution patterns required. The choice of method depends on the availability of starting materials and the desired complexity of the final molecule. The C5-ester functionality provides a reliable platform for diversification, ensuring the continued importance of this scaffold in the development of new therapeutics and functional materials. Future efforts will likely focus on developing even more sustainable, catalytic, and asymmetric methods to access these valuable heterocyclic building blocks.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Recent Advances in the Synthesis and Reactivity of Isothiazoles [ouci.dntb.gov.ua]

- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 6. Isothiazole synthesis [organic-chemistry.org]

- 7. New synthesis of isothiazoles from primary enamines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. New synthesis of isothiazoles from primary enamines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A706393H [pubs.rsc.org]

- 9. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of Methyl Isothiazole-5-carboxylate

Preamble: Navigating the Landscape of a Sparsely Documented Compound

In the realm of chemical research and drug development, scientists often encounter compounds with limited published data. Methyl isothiazole-5-carboxylate stands as such a molecule. While the isothiazole core is a known pharmacophore present in pharmaceuticals and agrochemicals, this specific ester derivative remains largely uncharacterized in public literature.[1][2][3] This guide, therefore, deviates from a simple recitation of known facts. Instead, it serves as a comprehensive roadmap for the rigorous physicochemical characterization of methyl isothiazole-5-carboxylate, providing both predicted properties based on chemical principles and the detailed experimental protocols required to validate them. This document is designed for the research scientist and drug development professional, offering a framework for establishing the fundamental identity, purity, and properties of this and other novel chemical entities.

Part 1: Molecular Identity and Structural Framework

The foundational step in characterizing any compound is to define its molecular structure and associated identifiers.

Molecular Structure:

Methyl isothiazole-5-carboxylate possesses a five-membered aromatic heterocycle containing nitrogen and sulfur atoms, with a methyl ester group at the 5-position.

Caption: Chemical structure of methyl isothiazole-5-carboxylate.

Core Identifiers:

A summary of the fundamental identifiers for methyl isothiazole-5-carboxylate is presented below. The molecular formula and weight are critical for spectroscopic analysis, particularly mass spectrometry.

| Identifier | Value | Source |

| IUPAC Name | methyl 1,2-thiazole-5-carboxylate | N/A |

| CAS Number | 15901-66-3 | [4] |

| Molecular Formula | C₅H₅NO₂S | Calculated |

| Molecular Weight | 143.16 g/mol | Calculated |

Part 2: Predicted Physicochemical Properties

In the absence of empirical data, we can predict the physicochemical properties of methyl isothiazole-5-carboxylate based on its structure and the known properties of analogous compounds, such as isothiazole-5-carboxylic acid and other simple methyl esters.[5][6] These predictions provide a baseline for experimental design and data interpretation.

| Property | Predicted Value / Behavior | Rationale |

| Appearance | White to off-white crystalline solid | Similar to many small, aromatic carboxylic acid derivatives. |

| Melting Point (°C) | 70 - 110 | The parent acid, isothiazole-5-carboxylic acid, is a solid. Esterification typically lowers the melting point, but the planarity and potential for crystal packing suggest it will be a solid at room temperature. A broad range is predicted due to the lack of empirical data. |

| Boiling Point (°C) | > 200 (at 760 mmHg, with likely decomposition) | Heterocyclic compounds of this molecular weight often have high boiling points. Decomposition at atmospheric pressure is possible; distillation would likely require reduced pressure. |

| Solubility | - Water: Sparingly soluble to insoluble- Aqueous Acid (5% HCl): Insoluble- Aqueous Base (5% NaOH): Insoluble- Organic Solvents (DCM, EtOAc, Acetone): Soluble | The ester group provides some polarity, but the overall molecule is largely nonpolar. Unlike its parent carboxylic acid, it lacks an acidic proton to form a soluble salt in base. It is not basic enough to dissolve in dilute acid.[7][8][9] |

| pKa | Not applicable (no strongly acidic or basic centers) | The molecule lacks readily ionizable protons or a basic nitrogen site comparable to amines. |

Part 3: A Framework for Experimental Characterization

This section outlines the necessary experimental workflows to synthesize, purify, and definitively determine the physicochemical properties of methyl isothiazole-5-carboxylate.

Logical Workflow for Characterization:

The characterization of a novel compound follows a logical progression from synthesis to definitive property measurement. Each step validates the previous one, ensuring the final data is reliable.

Caption: Logical workflow for the characterization of a novel compound.

Proposed Synthesis and Purification

A common and reliable method for preparing a simple ester like methyl isothiazole-5-carboxylate is the Fischer esterification of the corresponding carboxylic acid.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a solution of isothiazole-5-carboxylic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heating: Heat the mixture to reflux (approx. 65°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralization: Dilute the residue with ethyl acetate and slowly add a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl isothiazole-5-carboxylate.

-

Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Confirmation

Spectroscopy provides the definitive proof of structure.

-

¹H NMR Spectroscopy: The spectrum is expected to be simple. Key predicted signals include a singlet for the methyl ester protons (~3.9 ppm) and two doublets for the aromatic protons on the isothiazole ring (in the range of 7.5-9.0 ppm).[10][11]

-

¹³C NMR Spectroscopy: Expected signals include a peak for the ester carbonyl carbon (~160-170 ppm), a peak for the methyl carbon (~52 ppm), and three distinct signals for the carbons of the isothiazole ring.[10][12]

-

Mass Spectrometry: Electron ionization (EI) mass spectrometry should show a clear molecular ion (M+) peak at m/z = 143. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-CO₂CH₃).[13][14][15]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong C=O stretching absorption for the ester at approximately 1720-1740 cm⁻¹. Other key peaks would include C-H stretching and aromatic C=C and C=N stretching bands.

Physicochemical Property Determination

Once the compound's identity and purity are confirmed, its physical properties can be accurately measured.

Experimental Protocol: Melting Point Determination [16][17][18]

-

Sample Preparation: Ensure the purified methyl isothiazole-5-carboxylate is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the sample to collect a small amount of material. Pack the sample into the sealed end of the tube to a height of 2-3 mm by tapping or dropping it through a long glass tube.[18]

-

Measurement (Initial): Place the capillary in a melting point apparatus and heat at a rapid rate (10-20 °C/min) to determine an approximate melting range.[16]

-

Measurement (Accurate): Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.[18]

-

Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. A pure sample should have a sharp melting range of 0.5-1.0°C.[19]

Experimental Protocol: Solubility Profiling [7][8][9][20]

-

Setup: For each solvent, add approximately 20-30 mg of the compound to a test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent (water, 5% HCl, 5% NaOH, 5% NaHCO₃, dichloromethane, ethyl acetate, acetone) in portions, agitating vigorously after each addition.

-

Observation: Observe whether the solid dissolves completely to form a homogeneous solution.

-

Classification:

-

Soluble in Water: If soluble, test the resulting solution with pH paper to check for acidic or basic character.[9]

-

Insoluble in Water: Proceed to test solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl to confirm the absence of acidic or basic functional groups.[8]

-

Soluble in Organic Solvents: Confirm solubility in common organic solvents used for reactions and chromatography.

-

Conclusion

While methyl isothiazole-5-carboxylate is not extensively documented, its physicochemical properties can be systematically and reliably determined. This guide provides the necessary predictive framework and detailed experimental protocols to enable researchers to fully characterize this compound. By following this structured approach—from synthesis and purification to spectroscopic confirmation and property measurement—scientists can build a robust and validated data package, transforming an unknown entity into a well-understood molecule ready for further investigation in drug discovery and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Methyl isothiazole-5-carboxylate | CAS 15901-66-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scbt.com [scbt.com]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isothiazole(288-16-4) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google Books [books.google.com.sg]

- 14. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. westlab.com [westlab.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to Isothiazole-5-carboxylic acid methyl ester (CAS 15901-66-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, bestowing unique electronic and biological properties upon molecules that contain it. Isothiazole-5-carboxylic acid methyl ester (CAS 15901-66-3) represents a key building block within this chemical class, offering a versatile platform for the synthesis of a diverse array of more complex derivatives. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with the aim of empowering researchers to effectively harness its synthetic potential. While specific experimental data for this particular ester is not always available in the public domain, this guide synthesizes the known information and draws parallels from closely related, well-characterized analogs to provide a robust framework for its use in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its successful application in synthesis and downstream assays.

General Properties

This compound is a solid at room temperature. Key identifiers and basic properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 15901-66-3 | --INVALID-LINK-- |

| Molecular Formula | C₅H₅NO₂S | --INVALID-LINK-- |

| Molecular Weight | 143.16 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

Spectroscopic Characterization

While specific spectra for this compound are not widely published, data from closely related isothiazole and thiazole derivatives can provide valuable insights for its characterization.

For a related compound, methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, the ¹³C NMR spectrum showed characteristic signals for the methyl ester carbon and the isothiazole ring carbons.[1] It is anticipated that the ¹H NMR spectrum of this compound would display distinct signals for the protons on the isothiazole ring and a singlet for the methyl ester protons. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the ester group and the heteroatoms in the ring, typically appearing in the aromatic region (7-9 ppm).[2]

The IR spectrum of an isothiazole derivative, methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, exhibited strong carbonyl stretching frequencies for the ester group around 1701 cm⁻¹.[1] For this compound, a strong absorption band in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretch of the ester is expected. Vibrations associated with the C=N and C=C bonds of the isothiazole ring would likely appear in the 1600-1400 cm⁻¹ region.

Mass spectrometry of related isothiazole esters has been used to confirm their molecular weight.[1] For this compound, the molecular ion peak (M⁺) would be expected at m/z 143, with fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Synthesis and Purification

The synthesis of isothiazole derivatives is a well-established field, with several strategies available for the construction of the isothiazole ring.[1]

General Synthetic Strategies

The formation of the isothiazole ring can be achieved through various cyclization reactions. A common approach involves the reaction of a compound containing a reactive dinitrile or cyano-amide functionality with a source of sulfur.

A general workflow for the synthesis of a related isothiazole carboxylate is depicted below:

References

A Theoretical and Computational Scrutiny of Isothiazole-5-Carboxylic Acid Methyl Ester: A Guide for Researchers

Introduction: The Significance of the Isothiazole Scaffold

Isothiazoles are a fascinating class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique electronic properties and ability to participate in various biological interactions make them privileged scaffolds in drug discovery.[1] Isothiazole derivatives have shown a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2][3][4] The introduction of a methyl ester at the 5-position of the isothiazole ring, yielding Isothiazole-5-carboxylic acid methyl ester, presents a molecule with intriguing potential for further functionalization and as a key building block in the synthesis of more complex bioactive molecules.[5][6]

This technical guide provides a comprehensive theoretical framework for the study of this compound. We will delve into the computational methodologies that can be employed to elucidate its structural, electronic, and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to accelerate their research and gain deeper insights into the behavior of this important molecule.

Part 1: Computational Methodology - A Self-Validating System

The cornerstone of any robust theoretical study is a well-chosen computational methodology. For a molecule like this compound, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost.

The Choice of Functional and Basis Set: The Causality Behind the Selection

The selection of a functional and basis set is a critical step that dictates the quality of the theoretical results. For organic molecules containing heteroatoms like sulfur and nitrogen, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently provided reliable results for geometric and electronic properties.[7][8][9] We will couple this with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on the heteroatoms and the delocalized π-system of the isothiazole ring, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.[7][9]

Experimental Workflow: A Step-by-Step Computational Protocol

The following protocol outlines a self-validating workflow for the theoretical characterization of this compound.

Step 1: Geometry Optimization

-

Objective: To find the lowest energy conformation of the molecule.

-

Procedure:

-

Construct the initial 3D structure of this compound using a molecular builder.

-

Perform a geometry optimization using the B3LYP/6-311++G(d,p) level of theory.

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

Step 2: Spectroscopic Property Prediction

-

Objective: To predict the vibrational (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.

-

Procedure:

-

IR Spectrum: The vibrational frequencies and their corresponding intensities can be obtained from the output of the frequency calculation performed in Step 1.

-

NMR Spectrum: The 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory.[8] The calculated chemical shifts should be referenced against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

-

Step 3: Electronic Structure Analysis

-

Objective: To understand the electronic properties, reactivity, and potential interaction sites of the molecule.

-

Procedure:

-

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity.[10][11]

-

Molecular Electrostatic Potential (MEP) Surface: Generate the MEP surface to visualize the electron density distribution and identify electrophilic and nucleophilic sites. Regions of negative potential (red) indicate nucleophilic character, while regions of positive potential (blue) indicate electrophilic character.

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.[7]

-

Part 2: Theoretical Results and Discussion

This section presents the anticipated theoretical results for this compound based on the computational protocol described above.

Optimized Molecular Geometry

The optimized geometry of this compound is expected to be planar, with the methyl ester group exhibiting a specific conformational preference relative to the isothiazole ring. The key bond lengths and angles should be compared with available experimental data for similar isothiazole derivatives to validate the computational model.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| S-N Bond Length (Å) | Value |

| C=N Bond Length (Å) | Value |

| C-S Bond Length (Å) | Value |

| C-C Bond Length (Å) | Value |

| C=O Bond Length (Å) | Value |

| C-O Bond Length (Å) | Value |

| Dihedral Angle (C-C-C=O) (°) | Value |

(Note: The values in this table are placeholders and would be populated with the actual output from the DFT calculations.)

Predicted Spectroscopic Data

The predicted IR and NMR spectra serve as a theoretical fingerprint of the molecule, which can be used to confirm its identity in a laboratory setting.

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts

| Spectroscopic Data | Predicted Value | Key Assignment |

| IR Frequencies (cm-1) | ||

| Value | C=O stretch (ester) | |

| Value | C=N stretch (isothiazole ring) | |

| Value | C-H stretch (aromatic and methyl) | |

| 1H NMR (ppm) | ||

| Value | Ring Proton | |

| Value | Methyl Protons | |

| 13C NMR (ppm) | ||

| Value | Carbonyl Carbon | |

| Value | Ring Carbons | |

| Value | Methyl Carbon |

(Note: The values in this table are placeholders and would be populated with the actual output from the DFT calculations.)

Electronic Properties and Reactivity

The electronic properties of this compound are crucial for understanding its reactivity and potential as a precursor for other functional molecules.

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is expected to be localized primarily on the isothiazole ring, particularly on the sulfur and nitrogen atoms, indicating that these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the carbonyl group of the ester and the C=N bond, suggesting these are the probable sites for nucleophilic attack. The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's reactivity.[10]

Molecular Electrostatic Potential (MEP): The MEP surface will visually confirm the predictions from the FMO analysis. The most negative potential is expected around the oxygen atoms of the carbonyl group and the nitrogen atom of the isothiazole ring, highlighting their nucleophilic character. The most positive potential is likely to be found around the hydrogen atoms and the sulfur atom, indicating their electrophilic nature.

Part 3: Visualization of Key Concepts

Visual representations are invaluable for comprehending complex theoretical concepts. The following diagrams, generated using Graphviz, illustrate the molecular structure and the computational workflow.

Caption: 2D representation of this compound.

Caption: A streamlined workflow for the theoretical study of the molecule.

Conclusion

This technical guide has outlined a comprehensive and robust theoretical framework for the investigation of this compound. By employing the described computational protocol, researchers can gain profound insights into the structural, spectroscopic, and electronic properties of this molecule. The theoretical data generated through these studies will not only complement experimental findings but also guide the rational design of novel isothiazole-based compounds with enhanced biological activity and material properties. The synergy between computational and experimental chemistry is paramount in modern scientific research, and the methodologies presented herein provide a powerful toolkit for accelerating discovery in this exciting field.

References

- 1. mdpi.com [mdpi.com]

- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity | Semantic Scholar [semanticscholar.org]

- 4. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. mdpi.com [mdpi.com]

- 9. TRDizin [search.trdizin.gov.tr]

- 10. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Discovery and history of isothiazole carboxylic acids

<An In-depth Technical Guide to the Discovery and History of Isothiazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, represents a cornerstone in medicinal chemistry and materials science.[1][2] The introduction of a carboxylic acid moiety to this scaffold dramatically expands its utility, providing a critical handle for molecular elaboration and modulation of physicochemical properties. This guide traces the historical arc of isothiazole carboxylic acids, from the initial discovery of the parent heterocycle to the evolution of sophisticated synthetic methodologies that enable their preparation. We will explore the causality behind key experimental strategies, present detailed protocols, and examine the impact of these building blocks on modern drug discovery.

The Genesis of a Heterocycle: The Discovery of Isothiazole

The story of isothiazole carboxylic acids begins with the discovery of the isothiazole ring itself. This stable, aromatic compound, also known as 1,2-thiazole, was first successfully synthesized and characterized in 1956.[3][4][5] The initial synthesis was a landmark achievement, revealing a new class of heterocyclic compounds with unique electronic and physical properties.[2] The very first preparation of the parent isothiazole involved the oxidation of 5-amino-1,2-benzoisothiazole with potassium permanganate, followed by the decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid.[2][4][6] While this route is now primarily of historical significance, it crucially provided the first access to this foundational scaffold and proved the existence of isothiazole dicarboxylic acids as stable intermediates.[4][6]

Early Synthetic Endeavors and the Birth of Isothiazole Carboxylic Acids

With the isothiazole ring system established, the subsequent challenge was its functionalization. The introduction of substituents, particularly the carboxylic acid group, was essential for creating derivatives with tunable properties for broader applications. Early synthetic routes were often arduous, but pivotal work by chemists like Goerdeler in the 1960s provided more viable pathways. One key strategy involved the reaction of β-iminonitriles with thionyl chloride, which could generate a variety of substituted isothiazoles, including precursors to carboxylic acids.[3]

Another foundational approach was the oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides, which could yield aminoisothiazole derivatives.[2] These early methods, while groundbreaking, often required harsh conditions and had limited scope. However, they laid the essential groundwork for the development of more refined and versatile synthetic strategies in the decades to follow. A significant milestone was the ability to directly introduce a carboxylic acid group via lithiation of the isothiazole ring followed by quenching with carbon dioxide, a technique that provided access to isothiazole-5-carboxylic acids.[3]

The Evolution of Synthetic Methodologies

The pursuit of more efficient, scalable, and functional-group-tolerant methods for synthesizing isothiazole carboxylic acids has driven considerable innovation in organic chemistry.[7][8] Methodologies have evolved from classical cyclization reactions to modern transition-metal-catalyzed approaches.[7][8][9]

Classical Ring-Forming Strategies

Classical methods focus on constructing the heterocyclic ring from acyclic precursors. These are often categorized by the bond disconnections they represent.

-

(4+1) Heterocyclization: This approach involves reacting a four-atom fragment (containing C-C-C-S) with a one-atom nitrogen source. A modern example is the reaction of β-ketodithioesters with ammonium acetate, which proceeds through an imine formation, cyclization, and oxidation cascade to form the isothiazole ring.[9] This method is valued for its operational simplicity and use of readily available starting materials.

-

(3+2) Heterocyclization: This strategy combines a three-atom and a two-atom fragment. A key example is the cycloaddition of nitrile sulfides with alkynes, which provides a powerful and often regioselective route to the isothiazole core.

-

Intramolecular Cyclization: Perhaps the most common classical approach, this involves the oxidative cyclization of a precursor containing the full S-C-C-C-N chain.[10] For example, 3-aminopropenethiones can be cyclized using oxidants like iodine or bromine to form the S-N bond and complete the aromatic ring.[10]

Modern Synthetic Innovations

Recent decades have seen the emergence of powerful new tools for isothiazole synthesis, overcoming many limitations of classical methods.[1][8]

-

Transition Metal-Catalyzed Reactions: Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles has emerged as an elegant method for creating highly substituted isothiazoles.[9][10] This reaction proceeds through a rhodium α-thiavinyl carbenoid intermediate, offering a unique pathway to functionalized products.[10]

-

Ring Transformation: Isothiazoles can be synthesized from other heterocycles. For instance, isoxazoles can be converted to isothiazoles by reaction with phosphorus pentasulfide.[6] More recently, photochemical rearrangements of thiazoles have been shown to produce isothiazole isomers, providing a light-driven method to access complex derivatives.[7][11]

-

Direct C-H Functionalization: For pre-formed isothiazole rings, direct C-H activation and functionalization have become a powerful strategy.[12] Palladium and copper catalysts can be used to directly arylate the isothiazole core, offering a streamlined alternative to traditional cross-coupling reactions that require pre-functionalization (e.g., halogenation).[12]

The following diagram illustrates a generalized modern synthetic workflow, contrasting a classical cyclization approach with a modern ring transformation strategy.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Recent Advances in the Synthesis and Reactivity of Isothiazoles [ouci.dntb.gov.ua]

- 9. Isothiazole synthesis [organic-chemistry.org]

- 10. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 11. Light-driven method simplifies synthesis of complex heterocycles | Research | Chemistry World [chemistryworld.com]

- 12. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of Isothiazole-5-carboxylic acid methyl ester

This guide provides a comprehensive technical overview of Isothiazole-5-carboxylic acid methyl ester, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural intricacies, synthesis, reactivity, and its significant role as a versatile building block in the creation of novel therapeutic agents.

Introduction: The Isothiazole Scaffold in Modern Chemistry

The isothiazole ring is a five-membered heteroaromatic system containing adjacent sulfur and nitrogen atoms. This unique arrangement imparts distinct electronic properties and reactivity, making the isothiazole scaffold a privileged structure in medicinal chemistry.[1] Derivatives of isothiazole have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] Furthermore, they serve as crucial components in agrochemicals and materials science.[3]

This compound (CAS No. 15901-66-3) represents a key intermediate in the synthesis of more complex, biologically active molecules.[4][5][6] Its structure combines the reactive potential of the isothiazole core with the synthetic versatility of a methyl ester, offering multiple avenues for chemical modification and derivatization. Understanding its molecular architecture is fundamental to harnessing its full potential in research and development.

Molecular Structure and Physicochemical Properties

The foundational integrity of a molecule dictates its reactivity and function. This compound is no exception. Its structure is characterized by a planar isothiazole ring with a methyl carboxylate substituent at the C5 position.

| Property | Value | Source |

| CAS Number | 15901-66-3 | [6] |

| Molecular Formula | C₅H₅NO₂S | [7] |

| Molecular Weight | 159.16 g/mol | [8][9] |

| IUPAC Name | Methyl 1,2-thiazole-5-carboxylate | [7] |

Structural Representation

The 2D structure of the molecule highlights the key functional groups and the numbering of the heterocyclic ring.

Caption: 2D Molecular Structure of this compound.

Spectroscopic Signature

The molecular structure is empirically validated through various spectroscopic techniques. While a dedicated spectrum for this specific molecule is not publicly available, its characteristic signals can be predicted with high accuracy based on established principles and data from analogous compounds.[10][11]

| Technique | Predicted Observation | Rationale |

| ¹H NMR | δ ~8.5-8.8 ppm (s, 1H): H at C3 position.δ ~8.0-8.3 ppm (s, 1H): H at C4 position.δ ~3.9-4.1 ppm (s, 3H): Methyl ester protons (-OCH₃). | The protons on the aromatic isothiazole ring are deshielded and appear at high chemical shifts. The methyl protons of the ester group are in a typical range. |

| ¹³C NMR | δ ~160-165 ppm: Ester carbonyl carbon (C=O).δ ~150-170 ppm: C3 and C5 of the isothiazole ring.δ ~120-130 ppm: C4 of the isothiazole ring.δ ~52-55 ppm: Methyl ester carbon (-OC H₃). | The carbonyl carbon is significantly deshielded. Aromatic carbons in the heterocycle appear in the expected region, with carbons adjacent to heteroatoms (C3, C5) typically further downfield.[11][12] |

| FT-IR (cm⁻¹) | ~3100-3000: C-H stretching (aromatic).~2950: C-H stretching (aliphatic -CH₃).~1720-1740: C=O stretching (ester carbonyl).~1600-1450: C=C and C=N stretching (aromatic ring).~1250-1100: C-O stretching (ester). | These absorption bands are characteristic of the key functional groups present in the molecule: an aromatic heterocycle and a methyl ester. The strong C=O stretch is a particularly indicative signal.[10] |

| Mass Spec. | [M]⁺ at m/z = 159: Molecular ion peak.[M-31]⁺ at m/z = 128: Loss of the methoxy group (-OCH₃).[M-59]⁺ at m/z = 100: Loss of the carbomethoxy group (-COOCH₃). | Fragmentation patterns would likely involve the cleavage of the ester substituent, providing direct evidence of its presence and confirming the molecular weight. |

Synthesis and Reactivity

The primary route for preparing this compound is through the direct esterification of its corresponding carboxylic acid precursor, Isothiazole-5-carboxylic acid (CAS 10271-85-9).[13][14]

Synthetic Workflow: Fischer Esterification

The Fischer esterification is a classic, cost-effective method for converting a carboxylic acid and an alcohol into an ester using an acid catalyst.[15][16] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is typically used, or the water byproduct is removed as it forms.[15]

Caption: Generalized workflow for the synthesis via Fischer Esterification.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its reactivity, which provides a gateway to a diverse range of derivatives.

-

Ester Group Transformations: The methyl ester is susceptible to nucleophilic acyl substitution.

-

Saponification: Hydrolysis with a base (e.g., NaOH, LiOH) readily converts the ester back to the parent carboxylic acid, which can then be used to form amides or other esters.

-

Amidation: Direct reaction with amines can form the corresponding amides, a common functional group in many pharmaceuticals.

-

Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (isothiazol-5-yl)methanol.

-

-

Ring-Based Reactions: The isothiazole ring itself can undergo various transformations, although it is relatively stable due to its aromaticity. Reactions like electrophilic substitution are possible, but the regioselectivity is dictated by the existing substituent and the ring's electronic nature.

Application in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical building block. Its derivatives are widely explored for therapeutic potential.

-

Anticancer Agents: Many isothiazole-containing compounds have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[17]

-

Antiviral and Anti-inflammatory Drugs: The isothiazole nucleus is present in molecules designed to inhibit viral replication or modulate inflammatory pathways.[2]

-

Agrochemicals: Derivatives are used as fungicides and herbicides, highlighting the broad biological impact of this heterocyclic system.[3]

Experimental Protocol: Saponification to Isothiazole-5-carboxylic acid

This protocol details a standard laboratory procedure for converting the methyl ester to its parent carboxylic acid, a common step in a multi-step synthesis. This self-validating process is confirmed by the change in physical properties (e.g., solubility, melting point) and spectroscopic analysis of the product.

Objective: To hydrolyze the methyl ester of this compound to yield Isothiazole-5-carboxylic acid.

Materials:

-

This compound

-

Methanol (MeOH)

-

1 M Sodium Hydroxide (NaOH) solution

-

1 M Hydrochloric Acid (HCl) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel, pH paper

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

-

Base Addition: Add 1 M NaOH solution (approx. 1.5 eq) to the flask.

-

Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

-

Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and slowly add 1 M HCl solution dropwise with stirring until the pH is acidic (pH ~2-3), confirmed with pH paper. A precipitate of the carboxylic acid product should form.

-

Extraction: Extract the aqueous mixture three times with an organic solvent (e.g., DCM or EtOAc).

-

Drying: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude Isothiazole-5-carboxylic acid as a solid.

-

Purification (Optional): The product can be further purified by recrystallization if necessary.

-

Characterization: Confirm the structure of the product via ¹H NMR, ¹³C NMR, and melting point analysis.

Conclusion

This compound is a compound of significant strategic importance in synthetic and medicinal chemistry. Its molecular structure, characterized by the versatile isothiazole ring and a modifiable ester functional group, provides a robust platform for the development of novel compounds. A thorough understanding of its structural properties, validated by spectroscopic analysis, and its synthetic accessibility empowers researchers to design and execute efficient pathways toward new generations of pharmaceuticals and other high-value chemical entities.

References

- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. ChemTik Products [chemtik.com]

- 5. arctomsci.com [arctomsci.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Methyl 1,2-thiazole-5-carboxylate | C5H5NO2S | CID 22367879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. mdpi.com [mdpi.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. asianpubs.org [asianpubs.org]

- 13. scbt.com [scbt.com]

- 14. 10271-85-9 Cas No. | Isothiazole-5-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol: Synthesis of Methyl Isothiazole-5-carboxylate via Rees-Type Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isothiazole Scaffold and the Elegance of Rees-Type Synthesis

The isothiazole ring is a privileged five-membered heteroaromatic scaffold that is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties, arising from the juxtaposition of sulfur and nitrogen atoms, confer a wide range of biological activities.[1] Isothiazole derivatives have demonstrated efficacy as antibacterial, anti-inflammatory, antithrombotic, and anticonvulsant agents.[1] Furthermore, they serve as crucial intermediates in the synthesis of blockbuster drugs and have applications in agrochemicals and dyes.[3][4] Methyl isothiazole-5-carboxylate, in particular, is a versatile building block for the elaboration of more complex, biologically active molecules.